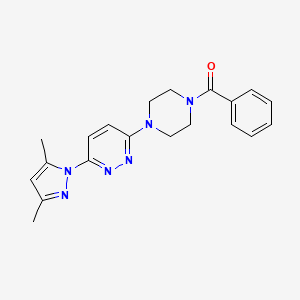

3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C20H22N6O and a molecular weight of 362.437 g/mol, this compound exhibits a complex structure that may contribute to its diverse pharmacological effects.

Structure and Properties

The structural composition of the compound includes:

- Piperazine ring : Known for its role in enhancing drug solubility and bioavailability.

- Pyrazole moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.

- Pyridazine core : Implicated in the modulation of several biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrazole derivatives have shown promising antiproliferative activity in various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) . These compounds were found to disrupt autophagic flux and modulate mTORC1 activity, which is crucial for cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of mTORC1 : Leading to reduced cell growth and increased autophagy under stress conditions.

- Modulation of autophagy : Compounds that affect autophagic processes can potentially enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to treatment.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides :

- Antitumor Effects :

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | Cell Line/Model | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | MIA PaCa-2 (pancreatic) | mTORC1 inhibition, autophagy modulation |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Antiproliferative | Various cancer cell lines | Autophagic flux disruption |

| Piperazine derivatives | Antitumor | Xenograft models | Inhibition of mitotic checkpoints |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is C25H31N7O with a molecular weight of approximately 457.6 g/mol. Its structure consists of a pyridazine core substituted with a benzoylpiperazine and a dimethylpyrazole moiety, contributing to its biological activity.

Pharmacological Applications

1. Antidepressant Activity:

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The structural features of 3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine enhance its interaction with serotonin receptors, potentially leading to mood elevation and reduced anxiety symptoms .

2. Analgesic Properties:

The compound has shown promising analgesic activity in preclinical models. Studies suggest that it may act similarly to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer gastrointestinal side effects. The presence of the piperazine moiety is believed to enhance its analgesic efficacy while minimizing ulcerogenic effects .

3. Anti-inflammatory Effects:

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

4. Cardiovascular Effects:

Certain pyridazine derivatives have been studied for their cardiovascular effects, including vasodilation and positive inotropic action. The compound may influence calcium sensitivity in cardiac tissues, which can be advantageous in managing heart failure .

Table 1: Summary of Biological Activities

Notable Research Studies

-

Study on Analgesic Efficacy :

A study published in the South Asian Research Journal demonstrated that compounds similar to this compound exhibited analgesic effects superior to conventional NSAIDs in animal models without causing gastric ulcers . -

Antidepressant Potential :

Another research effort highlighted the antidepressant-like properties of this class of compounds, suggesting that modifications to the piperazine ring can significantly enhance their efficacy against depression-related behaviors in rodent models .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridazine ring and pyrazole moiety undergo selective oxidation under controlled conditions:

-

Key Insight : Oxidation of the pyridazine ring is regioselective, favoring the N-oxide formation due to electron density distribution. Pyrazole oxidation requires radical initiators to target methyl groups .

Reduction Reactions

Reduction primarily targets the pyridazine ring and benzoyl group:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Pyridazine hydrogenation | H₂/Pd-C (ethanol, 25°C) | Saturation of pyridazine to tetrahydropyridazine | |

| Benzoyl group reduction | NaBH₄/MeOH (0°C to RT) | Conversion of benzoyl to benzyl alcohol |

-

Key Insight : Catalytic hydrogenation preserves the piperazine and pyrazole rings, while borohydride selectively reduces the ketone.

Nucleophilic Substitution

The chloro substituent (if present) or electron-deficient pyridazine positions are reactive sites:

-

Note : Substitution at the pyridazine C3 position is facilitated by electron-withdrawing effects from the benzoyl group.

Cross-Coupling Reactions

The pyrazole and pyridazine rings participate in metal-catalyzed couplings:

-

Key Insight : The dimethylpyrazole group enhances stability during coupling by preventing undesired coordination .

Acid/Base-Mediated Reactions

Protonation and deprotonation influence reactivity:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Pyrazole N-H deprotonation | NaH, THF, 0°C | Formation of pyrazolide for alkylation | |

| Piperazine protonation | HCl (g), CH₂Cl₂ | Water-soluble hydrochloride salts |

Photochemical Reactions

UV irradiation induces unique transformations:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | UV (365 nm), CH₃CN | Formation of fused bicyclic adducts |

Stability and Decomposition

Critical degradation pathways include:

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| Strong acids (H₂SO₄, 100°C) | Cleavage of piperazine-benzoyl bond | Acid-catalyzed hydrolysis | |

| Alkaline hydrolysis (NaOH) | Pyridazine ring opening | Nucleophilic attack at electron-poor C |

Theoretical Insights (DFT Studies)

Computational models predict reactivity trends:

Propiedades

IUPAC Name |

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-15-14-16(2)26(23-15)19-9-8-18(21-22-19)24-10-12-25(13-11-24)20(27)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFRRATXICNSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.